Product packaging for 4-(4-Nitrophenyl)benzhydrazide(Cat. No.:CAS No. 1357626-94-8)

4-(4-Nitrophenyl)benzhydrazide

Cat. No.: B6334147
CAS No.: 1357626-94-8
M. Wt: 257.24 g/mol
InChI Key: GBRZXNZPYDTXNT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)benzhydrazide (CAS 1088-95-5) is a synthetic nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This benzohydrazide derivative serves as a versatile building block for the synthesis of diverse hydrazone-based compounds, a class known for a broad spectrum of pharmacological activities. Current research trajectories highlight the potential of such hydrazide-hydrazone scaffolds in developing innovative therapeutic agents. Specifically, hydrazide derivatives have demonstrated promising anti-inflammatory and anti-tumor potential in oncological contexts. For instance, related 4-maleimidylphenyl-hydrazide derivatives have been shown to significantly inhibit nitric oxide (NO) production in cellular models, a key mediator of inflammation, and exhibit potent activity against human bladder cancer tumors in vivo . The anti-inflammatory effects are often exerted through the inhibition of the TNFα/NFκB and iNOS/NO pathways . Furthermore, structurally similar tosylated acyl hydrazone derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and β-secretase (BACE-1) , indicating potential applications in neurological disease research such as Alzheimer's Disease . The inherent research value of this compound lies in its molecular structure. The benzohydrazide core provides a platform for chemical modification, while the 4-nitrophenyl group influences the compound's electronic properties and its interactions with biological targets. This makes it a valuable precursor for exploring structure-activity relationships (SAR) and optimizing biological potency . The compound can be synthesized via well-established condensation reactions between benzohydrazide and 4-nitrobenzaldehyde . This product is intended for research purposes only by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O3 B6334147 4-(4-Nitrophenyl)benzhydrazide CAS No. 1357626-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(8-6-10)16(18)19/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXNZPYDTXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Optimization for 4 4 Nitrophenyl Benzhydrazide

Conventional Condensation Approaches

Conventional synthesis of 4-(4-nitrophenyl)benzhydrazide relies on the straightforward condensation reaction between benzohydrazide (B10538) and 4-nitrobenzaldehyde (B150856). This method is widely documented and serves as a foundational approach for creating a variety of hydrazone compounds.

Synthesis from Benzohydrazide and 4-Nitrobenzaldehyde

The most common route to this compound involves the reaction of benzohydrazide with 4-nitrobenzaldehyde. This reaction forms the characteristic azomethine group (C=N) of the hydrazone.

A standard laboratory method involves refluxing equimolar amounts of benzohydrazide and 4-nitrobenzaldehyde. The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the 4-nitrobenzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of benzohydrazide. This acid-catalyzed condensation is a common strategy in the synthesis of various hydrazone derivatives. nih.govtsijournals.comnih.govresearcherslinks.comgrowingscience.com The reaction is generally carried out under reflux for several hours to ensure completion. tsijournals.comnih.govresearcherslinks.com

Other acids, such as p-toluenesulfonic acid (p-TSA), can also be employed as catalysts to potentially enhance reaction rates and yields. nih.gov For instance, the use of p-TSA in ethanol (B145695) has been shown to be effective in the synthesis of similar hydrazone structures. nih.gov

The choice of solvent plays a critical role in the efficiency of the condensation reaction. Ethanol is a frequently used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions. nih.govresearcherslinks.com Yields in ethanol can range from 46% to 87% under standard reflux conditions.

For optimization, other solvents have been investigated. Dimethylformamide (DMF) and Polyethylene Glycol 400 (PEG-400) are alternative solvents that can influence reaction outcomes. PEG-400, in particular, is considered a "green" solvent and has been shown to improve yields in some hydrazone syntheses. preprints.org

Below is a table comparing the performance of different solvents in the synthesis of hydrazones, which can be analogous to the synthesis of this compound.

Table 1: Solvent Performance in Hydrazone Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 4-6 46-78
DMF 110 2.5 72-88

This data is adapted from studies on analogous hydrazide syntheses and illustrates general trends in solvent performance.

Condensation Reactions with Substituted Aromatic Aldehydes

The condensation methodology is not limited to 4-nitrobenzaldehyde. Benzohydrazide can be reacted with a wide array of substituted aromatic aldehydes to produce a diverse library of hydrazone compounds. nih.govmdpi.comtubitak.gov.tr The nature and position of the substituent on the aldehyde's phenyl ring can influence the electronic properties and, consequently, the reactivity and biological activity of the resulting hydrazone. For example, aldehydes with electron-withdrawing groups (like the nitro group) or electron-donating groups have been successfully used in these condensation reactions. mdpi.comtubitak.gov.tr

General Condensation with Nitrogen-Containing Nucleophiles

The synthesis of this compound is an example of a broader class of reactions involving the condensation of nitrogen-containing nucleophiles with carbonyl compounds. Hydrazides, semicarbazides, and thiosemicarbazides are common nucleophiles used to react with aldehydes and ketones to form the corresponding hydrazones, semicarbazones, and thiosemicarbazones. preprints.org These reactions are fundamental in organic synthesis for creating compounds with a C=N backbone, which is a key structural motif in many pharmacologically active molecules. univpancasila.ac.id

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, which aim to reduce the use of hazardous substances and increase energy efficiency, advanced synthetic methods have been applied to the synthesis of hydrazones. univpancasila.ac.id One such method is microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. For the synthesis of this compound, microwave-assisted methods have been reported to increase yields to between 85% and 93%, a substantial improvement over conventional reflux heating.

Another green approach involves the use of environmentally benign catalysts and solvents. For instance, some syntheses have been developed using water as a solvent and a "green" catalyst, which can be recovered and reused. preprints.org The use of solvents like PEG-400 also aligns with green chemistry principles. preprints.orgresearchgate.net These advanced strategies offer more sustainable and efficient alternatives to traditional synthetic protocols.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of hydrazones, including this compound, demonstrates significant advantages over conventional heating methods. nih.govrsc.org This approach dramatically reduces reaction times from several hours to mere minutes, while often improving product yields and purity. dergipark.org.tr

The enhanced efficiency is attributed to the unique heating mechanism of microwaves, which involves direct and uniform heating of the reaction mixture through dielectric polarization. This rapid energy transfer leads to a substantial decrease in reaction time and often minimizes the formation of side products that can occur with prolonged heating in conventional methods.

A typical lab-scale protocol for the microwave-assisted synthesis of this compound involves irradiating a mixture of benzohydrazide and 4-nitrobenzaldehyde in a polar solvent like ethanol, with a catalytic amount of acetic acid. The reaction proceeds swiftly, often reaching completion within 5 to 15 minutes at a power of around 300 W. This method consistently produces high yields, typically in the range of 85–93%. The use of microwave irradiation has been shown to be advantageous for various related hydrazide derivatives as well. chemmethod.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Reflux Synthesis

Parameter Conventional Reflux Method Microwave-Assisted Method
Reaction Time 4–6 hours 5–15 minutes
Yield 46–78% 85–93%
Energy Consumption High 80-90% reduction

| Purity | Good, but side products possible | High, reduced side products |

Solvent-Free Synthesis Methodologies

In alignment with the principles of green chemistry, solvent-free synthesis methods for this compound have been developed to minimize waste and avoid the use of hazardous organic solvents. researchgate.net These techniques include mechanochemistry (such as grinding or ball milling) and twin-screw extrusion (TSE), which can be conducted on neat reactants, sometimes with a solid catalyst. researchgate.netqub.ac.ukacs.org

Solvent-free reactions are not only environmentally friendly but also offer advantages in terms of simplified work-up procedures, reduced cost, and potential for scalability. researchgate.netqub.ac.uk The condensation of benzhydrazide with 4-nitrobenzaldehyde has been successfully achieved using these methods.

One notable solvent-free approach is twin-screw extrusion (TSE), a continuous manufacturing process. acs.org The synthesis of (E)-N′-(4-nitrobenzylidene)benzohydrazide was successful at a moderate temperature of 50 °C, which is significantly below the melting points of the reactants, indicating a solid-state reaction mechanism. acs.org Another efficient method involves microwave irradiation of the neat reactants in the presence of a solid acid catalyst like montmorillonite (B579905) K10, which achieves yields of 82-88% in under 10 minutes. Mechanochemical synthesis via ball milling has also proven effective, driving the reaction to full conversion within an hour without the need for a catalyst. qub.ac.uk

Table 2: Overview of Solvent-Free Synthesis Conditions

Method Temperature Reaction Time Yield Notes
Twin-Screw Extrusion (TSE) 50 °C acs.org Continuous High conversion acs.org Scalable, solid-state reaction. acs.org
Microwave (Neat Reactants) Catalyst-dependent < 10 minutes 82-88% Uses solid acid catalyst (montmorillonite K10).

| Ball Milling | Room Temperature | 1 hour qub.ac.uk | Full conversion qub.ac.uk | Catalyst-free mechanochemical method. qub.ac.uk |

Ultrasonic-Assisted Synthesis as a Green Chemistry Approach

Ultrasonic-assisted synthesis is another green chemistry tool that utilizes the energy of sound waves (typically 20-100 kHz) to induce cavitation in the reaction medium. nih.gov The formation, growth, and collapse of these cavitation bubbles create localized hot spots with extreme temperatures and pressures, which significantly enhance reaction rates and yields. nih.govnih.gov This method is valued for its energy efficiency and ability to promote reactions at ambient temperatures, reducing the need for heating. nih.govnih.gov

The application of ultrasound has been shown to be effective for various reactions involving hydrazides, including condensations and cyclizations. nih.govnih.gov For instance, the synthesis of derivatives from 4-(benzyloxy)benzohydrazide (B166250) was accelerated using ultrasonic irradiation compared to conventional refluxing. nih.gov In the synthesis of related 1,3,4-oxadiazole-2-amines from hydrazides, ultrasound-assisted methods provided excellent yields of 81-93% within 1-2 hours at room temperature. nih.govresearchgate.netsemanticscholar.org

While specific data for the direct ultrasonic-assisted synthesis of this compound is not extensively detailed, the success in synthesizing closely related structures strongly supports its viability as an efficient and environmentally friendly alternative. acs.org The general procedure involves sonicating a mixture of the hydrazide and aldehyde in a suitable solvent, often leading to rapid product formation and high yields. nih.govnih.gov

Purification and Isolation Techniques

The final step in the synthesis of this compound, regardless of the method used, is the purification and isolation of the product. The compound is a solid at room temperature, which simplifies its isolation from the reaction mixture.

The most common purification technique is recrystallization . nih.govmdpi.com After the reaction is complete, the crude product is often collected by filtration. chemmethod.com It is then dissolved in a suitable hot solvent, from which the pure compound crystallizes upon cooling. Common solvents for recrystallization include ethanol, methanol, or mixtures such as methanol-water. nih.govmdpi.com

A typical isolation procedure involves the following steps:

Filtration: The solid product is separated from the reaction mixture by vacuum filtration.

Washing: The filtered solid is washed with a cold solvent, such as cold ethanol or water, to remove residual starting materials and soluble impurities. chemmethod.com

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals.

Drying: The purified crystals are collected by filtration and dried, often under a vacuum, to remove any remaining solvent.

In some synthesis protocols, particularly those using solvents like dimethylformamide (DMF), a neutralization step with aqueous sodium bicarbonate may be required before filtration, which can add complexity to the work-up. However, for most modern methods, especially solvent-free approaches, the work-up is significantly simpler, sometimes requiring only a rinse with a non-polar solvent like diethyl ether. scispace.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Product
Benzohydrazide Reactant
4-Nitrobenzaldehyde Reactant
Ethanol Solvent, Washing Agent
Acetic Acid Catalyst
Methanol Solvent, Washing Agent
Water Washing Agent
Montmorillonite K10 Solid Acid Catalyst
Diethyl Ether Washing Agent
Dimethylformamide (DMF) Solvent
Sodium Bicarbonate Neutralizing Agent
4-(Benzyloxy)benzohydrazide Related Starting Material
4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide Related Product

Chemical Transformations and Reactivity Studies of 4 4 Nitrophenyl Benzhydrazide

Formation of Hydrazone Derivatives from 4-(4-Nitrophenyl)benzhydrazide

Hydrazides, including this compound, are valuable precursors in organic synthesis, primarily due to the reactivity of the terminal amine group (-NH2). This group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which are compounds characterized by the R1R2C=NNHR3 structure.

Condensation with Aromatic Aldehydes

The reaction between this compound and various aromatic aldehydes is a common method for synthesizing N'-benzylidene-4-(4-nitrophenyl)benzohydrazide derivatives. This transformation is typically an acid-catalyzed condensation reaction. nih.gov In this process, the nucleophilic terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

The reaction is generally carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, with a catalytic amount of acid like glacial acetic acid. mdpi.commdpi.com The resulting hydrazones often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com Yields for these reactions are typically good to excellent. For example, the synthesis of N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, a structurally related compound, was achieved with a 98.8% yield. mdpi.com

Table 1: Examples of Hydrazone Synthesis via Condensation
Reactant AReactant B (Aromatic Aldehyde)Reaction ConditionsProduct TypeReported Yield
p-Hydroxybenzoic acid hydrazide4-Nitrobenzaldehyde (B150856)Ethanol, RefluxN′-[(4-Nitrophenyl)methylidene)]-4-hydroxybenzohydrazideHigh (Specific % not stated) mdpi.com
4-cyanobenzohydrazidepyridine-2-carboxaldehydeColumn Chromatography(E)-4-cyano-N'-(pyridin-2-ylmethylene)benzohydrazide53% nih.gov
N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamideAromatic AldehydesMicrowave, Acetic Acid, DMFBenzo[d]thiazole-containing hydrazonesUp to 94% vjs.ac.vn

Isomerism in Hydrazone Products (E/Z-Isomers)

Hydrazones possess a C=N double bond, which restricts rotation and leads to the possibility of geometric isomerism, specifically E/Z isomerism. nih.gov The 'E' isomer (from the German entgegen, meaning opposite) has the substituents of higher priority on opposite sides of the double bond, while the 'Z' isomer (zusammen, meaning together) has them on the same side.

For most acylhydrazones, the E-isomer is thermodynamically more stable and is typically the predominant or exclusively formed product under thermal equilibrium conditions. nih.gov The configuration of these isomers can be unequivocally determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. mdpi.com However, photochemical isomerization from the E to the Z form can often be induced by irradiation with UV light. nih.govrsc.org The stability of the Z-isomer can be influenced by structural factors; for instance, the potential for intramolecular hydrogen bonding can stabilize the Z configuration, making the isomerization process more favorable. nih.gov The interconversion between E and Z isomers can also be catalyzed by substances like phenylhydrazine (B124118) through an addition-elimination mechanism. rsc.org

Nucleophilic Reactions and Acetylation Chemistry

The hydrazide functional group possesses two nitrogen atoms, both of which have lone pairs of electrons, rendering them nucleophilic. However, the terminal -NH2 group is generally more reactive in nucleophilic substitution reactions.

Reactivity Towards p-Nitrophenyl Acetate (B1210297) (NPA)

This compound can act as a nucleophile in acetylation reactions. A common electrophilic partner for studying this reactivity is p-nitrophenyl acetate (NPA). udd.cl In this reaction, the terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the p-nitrophenyl acetate. This nucleophilic acyl substitution results in the formation of the corresponding N-acetylated hydrazide (an N,N'-diacylhydrazine) and the release of the 4-nitrophenolate (B89219) anion as a leaving group. udd.cl The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance from the liberated 4-nitrophenolate.

Mechanistic Investigations of Acetylation (Stepwise, Rate-Determining Step)

Kinetic and theoretical studies on the acetylation of benzohydrazide (B10538) derivatives with NPA suggest that the reaction does not occur in a single, concerted step. udd.cl Instead, the evidence points towards a stepwise mechanism involving the formation of a tetrahedral intermediate (T±). udd.cl

The proposed mechanism involves two key stages:

Leaving Group Departure: The tetrahedral intermediate then collapses, leading to the departure of the p-nitrophenolate leaving group to form the final acetylated product. udd.cl

Further theoretical analysis suggests that the reactivity of the hydrazide is enhanced by a keto-enol tautomerization pre-equilibrium. The enol form of the benzohydrazide is proposed to be the active, more nucleophilic species that participates in the attack on the acetate. researchgate.net

Table 2: Mechanistic Details of Benzohydrazide Acetylation
Mechanistic FeatureDescriptionSupporting Evidence
PathwayStepwise, involving a tetrahedral intermediate (T±).Kinetic data and theoretical calculations. udd.cl
Rate-Determining StepThe initial nucleophilic attack of the hydrazide on the acetate.Kinetic studies. udd.clresearchgate.net
Active NucleophileThe enol tautomer of the hydrazide is proposed as the more reactive species.DFT computational results. researchgate.net

Cyclization Reactions to Form Heterocyclic Compounds (e.g., 1,3,4-Oxadiazoles)

The N,N'-diacylhydrazine intermediates, formed from the acylation of this compound, are important precursors for the synthesis of five-membered heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.gov These heterocycles are synthesized via an intramolecular cyclodehydration reaction.

The general synthetic strategy involves two main steps:

Acylation: The starting hydrazide is first acylated with a carboxylic acid, acid chloride, or another acylating agent to form the linear N,N'-diacylhydrazine intermediate. nih.gov

Cyclodehydration: This intermediate is then treated with a dehydrating agent, which promotes the removal of a molecule of water and facilitates ring closure to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.gov

A wide variety of dehydrating agents can be employed for this cyclization, with the choice often depending on the specific substrate and desired reaction conditions. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. nih.gov More modern methods also utilize reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for desulfurization-cyclization of thiosemicarbazide (B42300) intermediates. luxembourg-bio.com

Oxidative Polycondensation Pathways of this compound

Currently, there is a notable absence of specific research literature detailing the oxidative polycondensation of this compound. Extensive searches of scientific databases and scholarly articles did not yield any studies focused on the polymerization of this particular chemical compound through oxidative pathways.

While the field of polymer chemistry extensively covers oxidative polycondensation for various monomers, such as phenols and anilines, to create high-performance polymers, this specific benzhydrazide derivative has not been reported as a monomer in such reactions. Research on the reactivity of aromatic hydrazides has predominantly focused on their oxidation leading to the formation of smaller molecules or their use as precursors for other organic compounds rather than for polymerization.

Therefore, a detailed discussion on the oxidative polycondensation pathways, including specific reaction conditions, catalysts, and the properties of the resulting polymers for this compound, cannot be provided at this time due to the lack of available scientific data. Further experimental research would be required to explore the feasibility of this compound as a monomer for oxidative polycondensation and to characterize the potential resulting polymeric materials.

Following a comprehensive search for scientific literature focusing on the coordination chemistry of the specific compound “this compound,” it has been determined that there is insufficient detailed research available in the public domain to generate the thorough and scientifically accurate article as requested by the user's outline.

The search yielded information on related, but structurally distinct, compounds such as N′-(4-cyanophenyl)benzohydrazide, various Schiff base derivatives formed from hydrazides, and other nitrophenyl-containing ligands. acs.orgnih.govnih.govmdpi.com However, specific studies detailing the synthesis of a range of transition metal complexes with this compound as the ligand, their structural elucidation, coordination modes, and geometrical arrangements could not be located.

To adhere to the strict instructions of focusing solely on “this compound” and avoiding information that falls outside the explicit scope of the provided outline, it is not possible to construct the requested article. Generating content based on related but different molecules would be scientifically inaccurate and would violate the core requirements of the prompt. Therefore, no article has been generated.

Coordination Chemistry and Metal Complexation of 4 4 Nitrophenyl Benzhydrazide Ligands

Advanced Characterization of Metal Complexes

Spectroscopic methods are fundamental in characterizing these coordination compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the coordination sites of the 4-(4-Nitrophenyl)benzhydrazide ligand. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. Typically, the C=O (carbonyl) and N-H (amine) stretching bands of the hydrazide moiety shift to lower wavenumbers, indicating the involvement of the carbonyl oxygen and the azomethine nitrogen in bonding to the metal ion. New bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 1: Illustrative FTIR Spectral Data for this compound and its Metal Complexes

Functional GroupLigand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(N-H)~3200-3300Shift to lower frequencyInvolvement of N-H group in coordination or deprotonation.
ν(C=O)~1650-1680Shift to lower frequencyCoordination of the carbonyl oxygen to the metal ion.
ν(C=N)Not present in free ligandAppears upon tautomerization and complexation, ~1600-1620Indicates coordination through the azomethine nitrogen.
ν(M-N)-~450-550Formation of a metal-nitrogen bond.
ν(M-O)-~550-650Formation of a metal-oxygen bond.

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and offers insights into its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). The position and intensity of d-d transition bands, although often weak, can be indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of bonding. For instance, the N-H proton signal may shift or disappear upon deprotonation and coordination.

Mass Spectrometry (MS) , including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EI-MS), is employed to determine the molecular weight and confirm the stoichiometry of the complexes. The fragmentation patterns observed can also offer structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a valuable tool for studying complexes with paramagnetic metal centers (e.g., Cu(II), Mn(II), Co(II)). The EPR spectrum provides information about the oxidation state of the metal ion and the symmetry of its coordination environment. The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of the electronic structure and geometry of the complex.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps. For instance, an initial weight loss at lower temperatures (around 100-150°C) typically corresponds to the loss of water molecules, while decomposition of the organic ligand occurs at higher temperatures. DTA measures the temperature difference between a sample and a reference material, indicating whether decomposition processes are exothermic or endothermic.

Table 2: Representative Thermal Analysis Data for a Hypothetical Metal Complex of this compound

Temperature Range (°C)Weight Loss (%)DTA PeakAssignment
100 - 180VariesEndothermicLoss of lattice or coordinated water molecules.
250 - 500VariesExothermicDecomposition of the organic ligand framework.
> 500Stable-Formation of stable metal oxide residue.

Molar conductivity measurements of the metal complexes in a suitable solvent (e.g., DMF, DMSO) are used to determine their electrolytic nature. The conductivity values can distinguish between electrolytic and non-electrolytic complexes. Low molar conductance values typically suggest that the complexes are non-electrolytes, indicating that the anions are coordinated to the metal ion. Conversely, higher conductivity values are indicative of electrolytic behavior, where the anions are not part of the primary coordination sphere. For example, 1:1 or 1:2 electrolytes will exhibit characteristic ranges of molar conductivity.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex, specifically the metal-to-ligand ratio. Gravimetric analysis can be used to determine the metal content in the complexes, further verifying their composition.

Table 3: Example of Elemental Analysis Data

ElementCalculated (%)Found (%)
C50.150.3
H3.23.1
N13.513.7
Metal9.59.3

Spectroscopic Characterization Methodologies

Infrared and Raman Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of 4-(4-Nitrophenyl)benzhydrazide, offering direct evidence for the presence of key functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The spectrum is marked by distinct absorption bands corresponding to specific vibrational modes.

The hydrazide moiety gives rise to two particularly informative stretches: the carbonyl (C=O) and the amine (N-H) stretching vibrations. The C=O stretching band in aromatic hydrazides is typically strong and appears in the region of 1710–1680 cm⁻¹. udel.eduresearchgate.net For related p-nitrophenyl hydrazone compounds, this carbonyl absorption is a prominent feature. discoveryjournals.org Its exact position can be influenced by hydrogen bonding and the electronic effects of the aromatic rings.

The N-H stretching vibration is also a key diagnostic peak, generally observed in the 3300–3200 cm⁻¹ range. discoveryjournals.org In some related structures, this can manifest as an intense, broad absorption band. researchgate.net The presence of both a strong carbonyl band and an N-H stretch provides compelling evidence for the benzhydrazide core structure. Additional significant bands include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net

Table 1: Typical FT-IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3200
Carbonyl (C=O) Stretch 1710 - 1680
Nitro (NO₂) Asymmetric Stretch ~1520
Nitro (NO₂) Symmetric Stretch ~1340

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. In molecules like this compound, the symmetric vibrations of the aromatic rings and the nitro group often produce strong signals in the Raman spectrum. researchgate.netscispace.com The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through the molecule's π-conjugated system. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide insights into the molecule's orientation when adsorbed onto a metal surface, typically silver or gold colloids. researchgate.netua.pt For a related compound, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, SERS spectra revealed information about the proximity of specific groups to the metal surface, which influences the molecule-metal interaction. researchgate.net Applying SERS to this compound could similarly elucidate how the molecule interacts with surfaces, with potential enhancements of the vibrational modes associated with the nitro and phenyl groups. ua.pt

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M•+) and a series of characteristic fragment ions, which provides a virtual "fingerprint" for the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound by measuring its mass with very high accuracy. This is particularly useful for confirming the elemental composition of newly synthesized or isolated compounds.

While specific experimental research data for this compound is limited, predicted HRESIMS data provides valuable insight into the expected mass-to-charge ratios for various adducts of the molecule. uni.lu These calculations are crucial for identifying the compound in complex mixtures and confirming its identity.

Table 1: Predicted HRESIMS Adduct Data for this compound uni.lu

Adduct Type Predicted m/z
[M+H]⁺ 258.08733
[M+Na]⁺ 280.06927
[M+NH₄]⁺ 275.11387
[M-H]⁻ 256.07277

This data is calculated and sourced from PubChemLite.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the nature and extent of its conjugated systems.

Electronic Absorption Spectra

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its aromatic rings and conjugated hydrazide structure. The presence of the electron-donating benzhydrazide moiety and the electron-withdrawing nitrophenyl group creates a push-pull system that influences the energy of these transitions. However, specific experimental studies detailing the absorption maxima (λmax) and molar absorptivity coefficients for this compound were not found in the available literature. Generally, compounds with this type of structure exhibit strong π→π* transitions in the UV region.

Emission Spectra Analysis

Emission spectra analysis, or fluorimetry, measures the light emitted from a substance after it has absorbed light. This phenomenon, known as fluorescence or phosphorescence, can provide information about the molecule's excited state properties. For a molecule to be fluorescent, it must possess a rigid structure and a suitable electronic configuration that allows for efficient radiative decay from the excited state. No specific experimental data on the fluorescence or emission properties of this compound could be located in the reviewed scientific literature.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed. This shift in absorption or emission spectra is dependent on the polarity of the solvent and reflects the differential solvation of the ground and excited states of the solute molecule. Studies on the solvatochromic behavior of this compound would provide insight into the changes in its dipole moment upon electronic excitation. Despite the relevance of this technique for characterizing push-pull systems, specific research articles detailing solvatochromism studies for this particular compound were not identified. Research on structurally related, though more complex, molecules like (E)-2-Fluoro-N'-(1-(4-Nitrophenyl)Ethylidene)Benzohydrazide has shown that the solvatochromic behavior can be analyzed to understand solute-solvent interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into molecules like 4-(4-Nitrophenyl)benzhydrazide. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other properties.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods while often providing comparable accuracy. For molecules in the benzohydrazide (B10538) class, DFT, particularly using functionals like B3LYP, is widely applied to predict a range of molecular properties. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The resulting optimized structure provides theoretical predictions of bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Predicted Geometrical Parameters for a Benzohydrazide Moiety (Illustrative) Note: This table provides typical values for a benzohydrazide structure as determined by DFT calculations, illustrating the type of data generated.

Parameter Bond Predicted Value
Bond Lengths (Å) C=O 1.24
C-N (amide) 1.36
N-N 1.38
N-H 1.02
Bond Angles (°) O=C-N 123.5
C-N-N 120.1
C-N-H 118.9

| Dihedral Angle (°) | C(phenyl)-C(O)-N-N | ~175.0 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra.

Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. For this compound, this analysis would allow for the unambiguous assignment of vibrations corresponding to the N-H stretch of the hydrazide group, the C=O (Amide I) stretch, the N-O symmetric and asymmetric stretches of the nitro group, and various vibrations of the aromatic rings. Such detailed assignments are crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is typically localized on the benzoyl and hydrazide portions, while the electron-withdrawing nitro group causes the LUMO to be predominantly localized on the nitrophenyl ring. This distribution indicates that an electronic transition would involve a charge transfer from the benzoyl-hydrazide part of the molecule to the nitrophenyl part.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for a nitrophenyl-containing hydrazide derivative.

Parameter Energy (eV)
EHOMO -6.58
ELUMO -2.82

| Energy Gap (ΔE) | 3.76 |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters are derived from DFT and provide a conceptual framework for understanding molecular behavior in chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/2η.

These descriptors are invaluable for predicting how this compound might interact with other molecules, such as biological targets or reactants in a chemical synthesis. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors Note: Calculated based on the illustrative HOMO/LUMO energies from Table 2.

Descriptor Symbol Value (eV)
Electronegativity χ 4.70
Chemical Hardness η 1.88
Chemical Softness S 0.27
Chemical Potential μ -4.70

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. TD-DFT is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules.

This method can predict the vertical excitation energies (the energy required for an electron to transition from a ground state orbital to an excited state orbital without change in geometry), the corresponding oscillator strengths (which determine the intensity of the absorption peak), and the wavelength of maximum absorption (λmax). The calculations can also reveal the nature of the electronic transitions, such as whether they are localized π→π* transitions on the aromatic rings or intramolecular charge-transfer (ICT) transitions. For this compound, TD-DFT would likely predict a significant ICT character for the lowest energy transition, consistent with the FMO analysis. These theoretical predictions are essential for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Density Functional Theory (DFT) Applications

Molecular Interactions and Crystal Packing Analysis

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. For derivatives of benzohydrazide, computational tools are invaluable for dissecting and quantifying these interactions, which govern the final crystal packing arrangement.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

A representative breakdown of intermolecular contacts from a related nitro-substituted sulfonohydrazide is presented in the table below, illustrating the quantitative contributions of different interactions to the Hirshfeld surface. nih.gov

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H37.2
O···H / H···O32.0
C···H / H···C7.8
O···C / C···O9.4
N···H / H···N5.0

Hydrogen bonds are the principal driving force in the crystal engineering of many benzohydrazide derivatives. In the crystal structures of analogous compounds like N′-(3-Hydroxybenzylidene)-4-nitrobenzohydrazide and (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, molecules are linked by extensive N—H⋯O and O—H⋯O hydrogen bonds. nih.govnih.gov These interactions often form chains or more complex motifs, such as the R44(12) ring motif, which can assemble molecules into layers. nih.gov

In addition to classical hydrogen bonds, weaker C—H⋯O interactions also play a role in stabilizing the three-dimensional network. nih.gov The packing in these structures is further influenced by π-π stacking interactions between aromatic rings. For instance, in one related structure, a weak π–π interaction was observed between the benzene (B151609) rings of adjacent molecules. nih.gov In other substituted benzohydrazides, π-π stacking interactions contribute significantly to the efficient packing, with close contacts observed between the benzoyl and aryl rings of neighboring molecules. mdpi.com However, in some derivatives, significant π-stacking is absent, with centroid-to-centroid distances exceeding the typical range for such interactions.

The geometric parameters for typical hydrogen bonds found in related benzohydrazide crystal structures are summarized below.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N–H···O0.862.052.89167
O–H···O0.821.852.65166
C–H···O0.932.503.41167

Chalcogen bonds are non-covalent interactions involving elements from Group 16 of the periodic table (such as oxygen, sulfur, and selenium) acting as electrophilic centers. While these interactions are of growing importance in supramolecular chemistry and crystal engineering, a review of the pertinent literature reveals no significant discussion of the role of chalcogen bonds in the supramolecular assembly of this compound or its closely related derivatives. The dominant interactions governing the crystal packing in this class of compounds are consistently identified as hydrogen bonding and π-stacking.

Reaction Mechanism Modeling

Theoretical modeling is instrumental in elucidating the complex reaction pathways of benzohydrazide derivatives. Computational studies can map out potential energy surfaces, identify transition states, and determine the energetics of different mechanistic steps.

Theoretical and experimental studies on the reactions of benzohydrazide derivatives, such as acetylation, provide insight into their reaction mechanisms. researchgate.net Kinetic data for these reactions are often consistent with a stepwise mechanism where the initial nucleophilic attack of the hydrazide nitrogen onto the electrophilic center is the rate-determining step. researchgate.net

In the oxidation of benzhydrazide, the proposed mechanism involves the generation of hydrazyl free radicals in the rate-determining steps. nih.gov Computational modeling supports the identification of these transient species and helps to explain the observed structure-reactivity relationships. A significant finding from these studies is the vast difference in reactivity among the various protolysis species of the hydrazide. nih.gov

Benzohydrazide and its derivatives can exist in equilibrium between keto (amide) and enol (iminol) tautomeric forms. Computational studies are essential for evaluating the relative stabilities of these tautomers and their role in reaction mechanisms. researchgate.netscirp.org Theoretical analysis of the acetylation reaction of benzohydrazides suggests that a pre-equilibrium involving keto-enol tautomerization is a key mechanistic feature. researchgate.net

According to these models, the enol form is the more active nucleophilic species. researchgate.net The deprotonated enolate form is found to be exceptionally reactive. nih.gov Quantum chemical calculations can estimate the energy difference between the tautomers, which is often a few kcal/mol in solution, with the keto form typically being more stable under standard conditions. frontiersin.org This theoretical framework, which incorporates a keto-enol pre-equilibrium, is crucial for accurately describing the reactivity and kinetics of benzohydrazide derivatives. researchgate.net

Intramolecular Proton Rearrangement

Intramolecular proton transfer is a fundamental chemical reaction that can occur in molecules possessing both a proton donor and a proton acceptor group in close proximity. In the context of this compound, the hydrazide linkage (-CO-NH-NH-) contains potential sites for such rearrangements. While excited-state intramolecular proton transfer (ESIPT) is well-documented in molecules with specific geometries, such as those containing an ortho-hydroxyl group relative to a proton-accepting nitrogen atom, the potential for such a process in this compound is a subject of theoretical interest. nih.govdntb.gov.ua

A theoretical proton rearrangement in this compound could involve the transfer of the amide proton (N-H) to the carbonyl oxygen (C=O), leading to a transient enol-like tautomer. This process can be investigated computationally by mapping the potential energy surface for the proton transfer coordinate. Density Functional Theory (DFT) calculations can be employed to determine the energy barriers for both the ground and excited states, predicting the feasibility of such an event. Although less common than in classic ESIPT compounds, photoexcitation could potentially lower the energy barrier, making the rearrangement more favorable in the excited state. dntb.gov.ua

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are pivotal in predicting the structure-activity relationship (SAR) of bioactive molecules, including benzohydrazide derivatives. ijcrt.org By quantifying various molecular properties, known as descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate a compound's structure with its biological activity. ijcrt.org For this compound, these computational models can predict its potential efficacy and guide the design of analogues with improved properties.

The predictive power of a QSAR model relies on the calculation of relevant molecular descriptors, which are categorized as electronic, steric, hydrophobic, or topological. For this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nitro group significantly influences these properties. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific conformational angles, which dictate how the molecule fits into a biological target.

Hydrophobic Descriptors: The partition coefficient (logP), which models the compound's distribution between aqueous and lipid environments.

These descriptors for this compound and its virtual analogues can be calculated and used to build a regression model against known biological data from similar compounds, thereby predicting the activity of new derivatives.

Local Reactivity Analysis

Local reactivity analysis, grounded in DFT, identifies the most reactive sites within a molecule, which is crucial for understanding its interaction with biological targets. nih.gov Methods such as Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are used to pinpoint regions susceptible to electrophilic or nucleophilic attack. mdpi.comchemrxiv.org

For this compound, an MEP map would visualize the charge distribution. The regions around the carbonyl oxygen and the nitro group's oxygen atoms would exhibit a strong negative potential (red color), indicating their role as primary sites for hydrogen bonding and electrophilic attack. Conversely, the amide and amine hydrogens (N-H) would show a positive potential (blue color), marking them as sites for nucleophilic attack.

Fukui functions (f(r)) and dual descriptors (Δf(r)) provide a quantitative measure of a site's reactivity. A positive Δf(r) value indicates a site prone to nucleophilic attack, while a negative value suggests susceptibility to electrophilic attack.

Table 1: Predicted Local Reactivity Descriptors for Key Atoms in this compound.
Atomic SitePredicted MEPPredicted Dual Descriptor (Δf(r))Predicted Reactivity Type
Carbonyl Oxygen (C=O)Strongly NegativeNegativeElectrophilic Attack / H-Bond Acceptor
Nitro Oxygens (NO₂)Strongly NegativeNegativeElectrophilic Attack / H-Bond Acceptor
Amide Nitrogen (CO-NH)Slightly NegativePositiveNucleophilic Attack / H-Bond Donor
Amine Nitrogen (NH-Ar)Slightly NegativePositiveNucleophilic Attack / H-Bond Donor
Amide Hydrogen (NH)Strongly Positive-Nucleophilic Attack / H-Bond Donor

Site Activation Analysis and Inductive Substituent Effects

The electronic character of substituents profoundly influences the reactivity of the entire molecule. In this compound, the 4-nitro group on one of the phenyl rings is a powerful deactivating group. It exerts a strong electron-withdrawing effect through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. openstax.orglibretexts.org

Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto itself, further reducing the electron density on the ring, particularly at the ortho and para positions. openstax.org

This strong deactivation makes the nitrophenyl ring significantly less susceptible to electrophilic substitution compared to unsubstituted benzene. The benzoyl ring is also deactivated, albeit less strongly, by the carbonyl group. These substituent effects create a distinct electronic landscape across the molecule, activating or deactivating specific sites for chemical reactions and biological interactions. For instance, the reduced electron density on the nitrophenyl ring can influence its ability to participate in π-π stacking interactions within a protein active site. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational techniques used to predict and analyze how a ligand, such as this compound, binds to a macromolecular target, typically a protein or enzyme. chemrxiv.orgresearchgate.netijrar.com

Ligand-Protein Binding Interactions

Molecular docking simulations place the ligand into the active site of a target protein and score the different binding poses based on a force field that estimates the binding affinity. amazonaws.com For this compound, these simulations can predict the specific amino acid residues it interacts with and the nature of these interactions. mdpi.com

Based on its structure, the following interactions are predicted to be crucial for its binding to a protein target: nih.govscispace.com

Hydrogen Bonding: The amide N-H group and the secondary amine N-H can act as hydrogen bond donors, while the carbonyl oxygen and the nitro group oxygens are potent hydrogen bond acceptors.

π-π Stacking: The two aromatic rings (benzoyl and nitrophenyl) can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The phenyl rings can also form hydrophobic contacts with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

Table 2: Potential Ligand-Protein Interactions for this compound.
Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Amide/Amine N-HHydrogen Bond (Donor)Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser)
Carbonyl C=OHydrogen Bond (Acceptor)Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg)
Nitro NO₂Hydrogen Bond (Acceptor)Lysine (Lys), Arginine (Arg), Histidine (His)
Benzoyl & Nitrophenyl Ringsπ-π Stacking / T-shapedPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Benzoyl & Nitrophenyl RingsHydrophobicAlanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile)

Prediction of Enzyme Inhibition

Molecular docking is a primary computational tool for the prediction of enzyme inhibition. frontiersin.org The strength of the interaction between a ligand and an enzyme, calculated as the binding energy (or docking score), is often correlated with the ligand's inhibitory activity (e.g., its IC₅₀ value). nih.gov A lower (more negative) binding energy suggests a more stable ligand-enzyme complex and, consequently, a higher predicted inhibitory potency. ijrar.com

Studies on related p-nitrophenyl hydrazones have used docking to predict their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). chemrxiv.orgresearchgate.net In a similar fashion, this compound could be docked into the active sites of various enzymes. The resulting binding energy would serve as a first-pass prediction of its inhibitory effect. For example, if docked against an enzyme like aldose reductase, a binding energy significantly lower than that of known inhibitors would suggest that this compound could be a potent inhibitor of that enzyme. This in silico screening allows for the rapid evaluation of large numbers of compounds, prioritizing the most promising candidates for experimental testing. nih.gov

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Square Wave Voltammetry Techniques

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques employed to investigate the redox behavior of 4-(4-Nitrophenyl)benzhydrazide.

Cyclic Voltammetry (CV) is instrumental in characterizing the electrochemical processes of this compound. By scanning the potential of a working electrode linearly with time and then reversing the scan, CV provides information on the potentials at which redox events occur and can indicate the reversibility of these processes. For this compound, CV would typically reveal cathodic peaks corresponding to the reduction of the nitro group and potentially anodic peaks related to the oxidation of the hydrazide moiety. The shape and separation of these peaks offer clues about the kinetics of the electron transfer reactions.

Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers high sensitivity and is effective in minimizing background currents. This makes it particularly useful for quantifying low concentrations of electroactive species. In the analysis of this compound, SWV can provide well-defined peaks for both the reduction of the nitro group and the oxidation of the hydrazide, often with better resolution and lower detection limits compared to CV. The net current in SWV is obtained by taking the difference between the forward and reverse currents, which enhances the signal for Faradaic processes.

Oxidation and Reduction Potentials

The redox potentials of this compound are characteristic of its constituent functional groups.

Reduction Potential: The most significant reduction process for this molecule is the multi-electron reduction of the aromatic nitro group. This is a well-documented electrochemical reaction that typically occurs in a stepwise manner. The exact potential for this reduction is influenced by factors such as the pH of the supporting electrolyte and the nature of the working electrode. Generally, the electrochemical reduction of a nitro group to an amine is an irreversible process that involves several intermediates. For related nitro-substituted hydrazono compounds, multiple reduction waves are observed, corresponding to the reduction of the nitro group and the hydrazono linkage.

Oxidation Potential: The oxidation of this compound occurs at the hydrazide moiety. Voltammetric studies on derivatives of phenylhydrazine (B124118) have shown that the oxidation process is centered on the hydrazine (B178648) group, not the nitro group. The oxidation of benzhydrazide itself has been studied, and it is known to proceed via the loss of electrons from the nitrogen atoms of the hydrazide chain. The potential at which this oxidation occurs is also dependent on experimental conditions, particularly the pH of the medium.

Electrochemical Reaction Mechanisms and Products

The electrochemical reactions of this compound involve distinct pathways for its reduction and oxidation.

The electrochemical reduction of the nitro group in this compound is a complex process that proceeds through several steps. In aqueous media, the reduction of an aromatic nitro group is generally a four-electron, four-proton process that leads to the formation of a hydroxylamine (B1172632) derivative. This can be represented by the following general reaction:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This hydroxylamine derivative can then undergo further reduction, typically involving two electrons and two protons, to yield the corresponding amine derivative:

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Thus, the complete reduction of the nitro group to an amine is a six-electron process. The specific intermediates and final products can be influenced by the applied potential and the pH of the solution.

The choice of electrode material and the pH of the supporting electrolyte play a crucial role in the electrochemical behavior of this compound.

Electrode Material: Different electrode materials can exhibit varying catalytic activities towards the redox reactions of this compound. For instance, glassy carbon and mercury electrodes are commonly used for studying the reduction of nitro compounds. The nature of the electrode surface can affect the adsorption of the reactant and intermediates, thereby influencing the reaction pathway and the observed potentials.

pH: The pH of the solution has a significant impact on both the oxidation and reduction processes, as protons are involved in both reaction mechanisms. For the reduction of the nitro group, the peak potential generally shifts to more negative values with an increase in pH, indicating the participation of protons in the reaction. Similarly, the oxidation of the hydrazide moiety is also pH-dependent. In insufficiently buffered solutions, the pH at the electrode surface can change as the reaction proceeds, which can lead to the appearance of new voltammetric features.

Influence of Substituents on Electrochemical Properties

The presence of substituents on the aromatic rings of this compound can significantly alter its electrochemical properties. Electron-donating groups (such as -CH₃ or -OCH₃) would be expected to make the oxidation of the hydrazide moiety easier (occur at a less positive potential) and the reduction of the nitro group more difficult (occur at a more negative potential). Conversely, electron-withdrawing groups (in addition to the existing -NO₂) would facilitate the reduction of the nitro group and hinder the oxidation of the hydrazide. This is a general trend observed in the electrochemistry of substituted aromatic compounds. For instance, in hydrazone derivatives, the presence of a phenyl group can increase the reduction potential of both the hydrazone linkage and the nitro group.

Correlation between Electrochemical and Spectroscopic Properties

Electrochemical Stability Analysis

Voltammetric studies on various nitro derivatives of phenylhydrazine and their corresponding phenylhydrazones have shown that the oxidation process primarily occurs at the hydrazine moiety, not the nitro group. monash.edu Conversely, the nitrophenyl group is known to be electrochemically active under reductive conditions. Research on nitrophenylporphyrins, for instance, reveals that these molecules undergo an initial one-electron reduction at potentials ranging from -1.07 to -1.12 V. worldscientific.comresearchgate.net This initial reduction is typically a reversible process, with the added electron localized on the meso-nitrophenyl group. worldscientific.comresearchgate.net Following this, one or more irreversible reductions of the nitrophenyl anion can occur at more negative potentials. worldscientific.comresearchgate.net

The electrochemical reduction of aromatic nitro compounds, in general, is a well-documented process. researchgate.net The reduction pathways can be complex and are often influenced by the pH of the medium. acs.org These reductive transformations typically involve a series of electron-transfer steps and protonations, leading to various intermediates such as nitroso and hydroxylamine species. dtic.mil

The stability of the this compound molecule can, therefore, be considered in terms of its susceptibility to both oxidation and reduction. The benzhydrazide portion of the molecule is prone to oxidation, while the nitrophenyl group is the primary site for reduction. The interplay of these two processes will define the electrochemical window of stability for the compound.

Detailed research findings from studies on related compounds provide a framework for understanding the potential electrochemical behavior of this compound. For example, the electrochemical oxidation of keto steroids derivatized with (4-nitrophenyl)hydrazine has been investigated, indicating the reactivity of the hydrazine group. monash.edunih.gov In these cases, coulometric data suggest a two-electron transfer process, leading to the formation of a diazene (B1210634) intermediate. monash.edu

The following interactive data tables summarize the key electrochemical properties observed for related nitrophenyl and hydrazide compounds, which can be used to predict the behavior of this compound.

Table 1: Electrochemical Reduction Potentials of Representative Nitrophenyl Derivatives

Compound ClassReduction ProcessPotential Range (V vs. reference electrode)Reversibility
NitrophenylporphyrinsInitial one-electron reduction of nitro group-1.07 to -1.12Reversible
NitrophenylporphyrinsSubsequent reductions of nitrophenyl anionMore negative than -1.12Irreversible
4-Nitrophenol (B140041)Electrochemical reductionpH-dependent-

Data synthesized from studies on nitrophenyl-containing compounds. worldscientific.comresearchgate.netscispace.com

Table 2: Electrochemical Oxidation Characteristics of Hydrazide and Hydrazone Derivatives

Compound ClassOxidation ProcessKey Observations
Phenylhydrazones of keto steroidsOxidation of the hydrazine moietyTwo-electron transfer, formation of a diazene intermediate
Aldehyde hydrazonesOxidative C(sp2)–H sulfonylationInvolves oxidation of the hydrazone

Data synthesized from studies on hydrazide and hydrazone derivatives. monash.eduthieme-connect.de

Supramolecular Chemistry of Hydrazide and Hydrazone Scaffolds

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous association of molecules under equilibrium conditions into stable, structurally well-defined aggregates. This process is driven by a combination of non-covalent interactions, which, although individually weak, collectively result in highly ordered structures. The molecular structure of 4-(4-Nitrophenyl)benzhydrazide, featuring hydrogen bond donors and acceptors, aromatic rings, and a polar nitro group, provides a rich platform for various self-assembly interactions.

Hydrogen bonds are a cornerstone of supramolecular assembly in hydrazide structures. The hydrazide functional group (-CO-NH-NH-) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement facilitates the formation of robust intermolecular connections. In related benzohydrazide (B10538) derivatives, molecules are often linked into complex frameworks through a combination of N-H···O and C-H···O hydrogen bonds. For instance, in the crystal structure of N-(4-nitrobenzoyl)-N'-phenylhydrazine, molecules are linked into a three-dimensional framework by such interactions nih.gov. Similarly, the crystal packing of other aroylhydrazone derivatives is predominantly governed by N—H⋯O and C—H⋯O hydrogen bonds, which can form mono-periodic arrangements nih.goviucr.org. The packing in many benzohydrazide structures is primarily governed by intermolecular N-H…O hydrogen bonds with distances in the range of 1.96–2.30 Å mdpi.com. These multiple hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks, significantly influencing the material's properties.

Interaction TypeTypical Distance (Å)Role in Assembly
N-H···O1.96–2.30Primary driving force for chain and network formation in benzohydrazides. mdpi.com
C-H···OVariesContributes to the stability and dimensionality of the supramolecular structure. nih.gov

The presence of two aromatic rings in this compound makes it a prime candidate for π-π stacking interactions. These non-covalent interactions occur between electron-rich and electron-poor aromatic rings, contributing to the stabilization of the crystal lattice. In related N′-phenylbenzohydrazides, centrosymmetric, one-dimensional columnar packing is often driven by π-π stacking mdpi.com. For example, π-π dimers can form between benzoyl rings with distances around 3.018 Å, and additional stacking can occur between aryl rings of neighboring dimers at distances of about 3.408 Å mdpi.com. The presence of an electron-withdrawing group, such as the nitro group in this compound, can enhance these interactions, leading to more efficient packing and closer contacts mdpi.com. These interactions can take various forms, including face-to-face and edge-to-face arrangements mdpi.com.

Stacking TypeInterplanar Distance (Å)Significance
Benzoyl-Benzoyl Dimers~3.018Formation of primary dimeric units. mdpi.com
Aryl-Aryl Stacking~3.408Links dimers into extended columnar structures. mdpi.com
Alternating Benzoyl-Aryl2.681 - 2.713Can lead to very close and efficient packing. mdpi.com

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While specific host-guest complexes of this compound are not extensively documented, the general class of hydrazones has been shown to interact with macrocyclic hosts like cyclodextrins nih.gov. Such hosts can encapsulate the aromatic portions of the guest molecule, altering its physical properties and reactivity nih.gov. The formation of these complexes is driven by a combination of hydrophobic interactions and other non-covalent forces. Macrocycles such as cyclodextrins, cucurbit[n]urils, and calix[n]arenes are common hosts used to form supramolecular assemblies with various guest molecules frontiersin.org.

Hydrophobic interactions are a significant driving force for self-assembly in aqueous environments. Although this compound has limited solubility in water, in mixed-solvent systems or in the context of forming larger aggregates, the tendency of the nonpolar aromatic rings to minimize contact with polar solvents can promote aggregation. This effect is crucial in the initial stages of self-assembly, bringing molecules into proximity where more specific interactions like hydrogen bonding and π-π stacking can take over to form a well-ordered structure.

The hydrazide moiety of this compound can act as a ligand, coordinating to metal ions. The nitrogen and oxygen atoms of the hydrazide group can chelate to a metal center, leading to the formation of coordination complexes. The tautomeric forms present in hydrazones facilitate their coordination behavior with metal ions in either neutral or anionic forms nih.gov. Ligands containing similar p-nitrophenyl and hydrazone or related functionalities have been shown to form complexes with transition metals like Cu²⁺ and Zn²⁺ doi.orgresearchgate.net. This coordination can be used as a strategy to build larger, well-defined supramolecular architectures, such as metallacages or coordination polymers, where the metal ion acts as a node, connecting multiple organic ligands.

Dynamic Covalent Chemistry Involving Hydrazone Linkages

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create molecular systems capable of adapting their constitution in response to external stimuli. The formation of hydrazones from the condensation of hydrazides and aldehydes is a prime example of a reversible reaction well-suited for DCC. Under acidic conditions, the hydrazone linkage is dynamic, allowing for the exchange of components and the establishment of a thermodynamic equilibrium. rsc.org

The this compound molecule serves as a valuable precursor in this context. Its hydrazide functional group can react with various aldehydes to form a diverse library of hydrazones. The equilibrium between the hydrazide, aldehyde, and the resulting hydrazone can be controlled, a key feature of dynamic combinatorial libraries (DCLs). While specific studies detailing extensive DCLs built from this compound are not widely documented, the fundamental principles of hydrazone-based DCC are well-established. For instance, the use of a nucleophilic catalyst, such as aniline, has been shown to accelerate acylhydrazone equilibration at biocompatible pH levels (e.g., pH 6.2), making this chemistry applicable to biological systems. whiterose.ac.uk This catalytic approach allows for the rapid and reversible formation of hydrazones, enabling the system to respond to the introduction of a template, such as a protein, which can selectively bind to and amplify the concentration of the best-fitting hydrazone from the library. whiterose.ac.uk

The general reaction for the formation of a hydrazone from this compound is depicted below:

Reactant 1Reactant 2ProductBond Type
This compoundAldehyde (R-CHO)N'-((R)methylene)-4-(4-nitrophenyl)benzohydrazideHydrazone (C=N-N)

This interactive table outlines the fundamental reaction in the dynamic covalent chemistry involving this compound.

Fabrication of Advanced Supramolecular Materials

The principles of supramolecular chemistry and DCC, utilizing building blocks like this compound, extend to the creation of functional materials with tunable properties.

Supramolecular Hydrogels and Their Formation Mechanisms

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, which entrap large amounts of water. chemrxiv.org These materials are of great interest for biomedical applications due to their structural similarity to the extracellular matrix. chemrxiv.org

The formation of hydrogels can also be driven by dynamic covalent bonds, which act as reversible cross-links within the polymer network. mdpi.com Hydrazone linkages are particularly suitable for this purpose, as their reversible nature can impart stimuli-responsive and self-healing properties to the hydrogel. researchgate.net While direct examples of hydrogels fabricated solely from this compound are not prominent in the literature, the underlying mechanism involves the reaction of a multi-functional hydrazide with a multi-functional aldehyde. This reaction forms a cross-linked polymer network where the hydrazone bonds serve as the dynamic junctions.

The formation of such a hydrogel would rely on several key interactions:

Dynamic Covalent Cross-links: The reversible formation of hydrazone bonds between this compound and an appropriate aldehyde linker.

Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety can participate in extensive hydrogen bonding, which is a crucial factor in the self-assembly of gelators and the stability of the hydrogel network. researchgate.net

π-π Stacking: The aromatic rings present in the this compound structure can engage in π-π stacking interactions, further stabilizing the assembled network.

The gelation process is typically triggered by a change in conditions, such as pH or temperature, that favors the formation of the hydrazone cross-links and the self-assembly of the components into fibrous networks. nih.gov

Polymeric and Nanoparticle Assemblies

Beyond hydrogels, hydrazide and hydrazone chemistry can be employed to construct other forms of supramolecular assemblies, including polymers and nanoparticles. The directional nature of the interactions in hydrazide-containing molecules can guide their assembly into well-defined structures.

The crystal structure of related N'-phenylbenzohydrazides reveals that the supramolecular arrangement is often governed by a combination of hydrogen bonding and π-π stacking, leading to the formation of one-dimensional columnar packing. mdpi.com It is plausible that this compound could self-assemble in solution to form fibrous polymeric structures or be incorporated into larger polymer backbones through the formation of polyhydrazones. nih.gov

In the realm of nanoparticles, research has explored the use of hydrazone chemistry for dynamic covalent targeting of organelles within live cells. rsc.orgresearchgate.net In this approach, hydrazide-functionalized ligands can react with ketone-bearing molecules in situ to form hydrazones, effectively creating a nanoparticle assembly targeted to a specific cellular location. rsc.orgresearchgate.net Although this research does not specifically name this compound, it demonstrates the potential of the hydrazide-hydrazone system in the fabrication of functional nano-assemblies. The synthesis of such assemblies would be governed by the reaction conditions and the stoichiometry of the reacting components.

Material TypeKey Formation PrinciplePotential Role of this compound
Supramolecular HydrogelReversible cross-linking via hydrazone bonds and non-covalent interactions.As a multifunctional hydrazide component for network formation.
Polymeric AssembliesSelf-assembly driven by hydrogen bonding and π-π stacking.A building block for linear or cross-linked polyhydrazones.
Nanoparticle AssembliesIn-situ formation of hydrazones for targeted delivery.A potential component in a dynamic system for creating functional nanoparticles.

This interactive table summarizes the potential applications of this compound in the fabrication of advanced supramolecular materials.

Catalytic Applications of 4 4 Nitrophenyl Benzhydrazide and Its Metal Complexes

Homogeneous Catalysis by Metal-Hydrazone Complexes

Hydrazone ligands readily form stable and structurally diverse complexes with a variety of transition metals. These metal-hydrazone complexes are effective homogeneous catalysts for a range of organic transformations. The catalytic activity is centered at the metal ion, but the hydrazone ligand plays a crucial role in modulating the catalyst's stability, solubility, and reactivity. The coordination of the ligand to the metal center can influence the electronic environment, making the metal more reactive and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Metal-hydrazone complexes are particularly effective in reactions that require well-defined, soluble catalytic species that can operate under mild conditions. Their utility has been demonstrated in a variety of important synthetic reactions, including oxidation and carbon-carbon bond-forming cross-coupling reactions.

Specific Catalytic Transformations

Selective Oxidative Cleavage of Olefins to Aldehydes

Ruthenium(II) complexes containing benzhydrazone (B1238758) ligands have been identified as highly active catalysts for the selective oxidative cleavage of carbon-carbon double bonds in olefins to produce aldehydes. This transformation is a valuable synthetic tool, offering an alternative to ozonolysis. In a typical procedure, a cyclometalated ruthenium(II) benzhydrazone complex can efficiently catalyze the cleavage of a wide range of alkenes, including aromatic, aliphatic, and cyclic substrates, into their corresponding aldehydes.

The reaction is typically carried out at room temperature using a low catalyst loading (e.g., 0.5 mol%) with an oxidant like sodium periodate (B1199274) (NaIO₄). These mild conditions and the high efficiency of the catalyst lead to good to excellent yields of the desired aldehyde products, often without significant over-oxidation to carboxylic acids. The catalytic system has demonstrated broad substrate scope, successfully converting various substituted styrenes and other olefins.

Table 1: Ruthenium-Benzhydrazone Catalyzed Oxidative Cleavage of Various Olefins

SubstrateCatalyst Loading (mol%)OxidantSolventTime (min)Yield (%)
Styrene0.5NaIO₄Dichloromethane/Water3098
4-Methylstyrene0.5NaIO₄Dichloromethane/Water3096
4-Chlorostyrene0.5NaIO₄Dichloromethane/Water3097
1-Octene0.5NaIO₄Dichloromethane/Water3094
Cyclohexene0.5NaIO₄Dichloromethane/Water3095

Data compiled from representative research on ruthenium-catalyzed olefin cleavage.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Palladium complexes featuring hydrazone ligands have emerged as highly efficient catalysts for this transformation. These catalysts promote the coupling of aryl halides with aryl boronic acids, and they are particularly noted for their high activity, even with deactivated substrates, and their ability to function in environmentally benign solvents like water.

Palladium(II)-benzhydrazone complexes have been shown to achieve excellent yields with very low catalyst loadings (as low as 0.05 mol%), resulting in high turnover numbers. The stability of these complexes also allows for their recovery and reuse over multiple cycles without a significant drop in catalytic efficiency. The presence of the 4-nitrophenyl group can be relevant in this context, as palladium catalysts have been developed for the denitrative cross-coupling of nitroarenes, expanding the scope of potential electrophiles.

Table 2: Palladium-Hydrazone Catalyzed Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
4-BromoacetophenonePhenylboronic acid[PdCl(PPh₃)(L)]K₂CO₃Water>99
4-Bromotoluene4-Methoxyphenylboronic acid[PdCl(PPh₃)(L)]K₂CO₃Water98
1-Bromo-4-nitrobenzenePhenylboronic acid[PdCl(PPh₃)(L)]K₂CO₃Water97
2-Bromothiophene4-Nitrophenylboronic acidPalladium catalystBaseSolventHigh

Data compiled from studies on palladium-hydrazone catalysts in Suzuki-Miyaura reactions.

Mizoroki–Heck Reaction

The Mizoroki-Heck reaction, another pivotal carbon-carbon bond-forming reaction, involves the coupling of an unsaturated halide with an alkene. Palladium complexes stabilized by hydrazone ligands have been successfully employed as phosphine-free catalysts for this reaction. These catalytic systems are effective for the coupling of various aryl halides with olefins, producing substituted alkenes in good yields.

The use of hydrazone ligands can offer advantages over traditional phosphine (B1218219) ligands, such as increased catalyst stability and activity under specific conditions. For example, a PdCl₂(MeCN)₂/hydrazone ligand system has been shown to be an efficient phosphine-free catalyst for a variety of substrates in the Mizoroki-Heck reaction. Research has demonstrated the effectiveness of these catalysts with aryl iodides, bromides, and even some electron-deficient aryl chlorides.

Table 3: Mizoroki-Heck Reaction Catalyzed by Palladium-Hydrazone Complexes

Aryl HalideOlefinCatalyst SystemBaseSolventYield (%)
IodobenzeneStyrenePdCl₂(MeCN)₂/HydrazoneEt₃NDMF93
4-Iodotoluenen-Butyl acrylatePdCl₂(MeCN)₂/HydrazoneEt₃NDMF94
4-BromoacetophenoneStyrenePdCl₂(MeCN)₂/HydrazoneEt₃NDMF85
1-Chloro-4-nitrobenzenen-Butyl acrylatePdCl₂(MeCN)₂/HydrazoneEt₃NDMF88

Data based on representative examples from the literature on phosphine-free, hydrazone-ligated palladium catalysts.

Conversion of Aldehydes to Primary Amides

Ruthenium(II) carbonyl complexes containing benzhydrazone ligands have proven to be effective catalysts for the one-pot conversion of aldehydes into primary amides. This transformation is a direct and atom-economical route to amides, which are fundamental functional groups in chemistry and biology.

The reaction typically proceeds by treating the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium bicarbonate (NaHCO₃) and a catalytic amount of the ruthenium-benzhydrazone complex. This method is applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes, affording the corresponding primary amides in good to excellent yields.

Table 4: Ruthenium-Benzhydrazone Catalyzed Conversion of Aldehydes to Amides

AldehydeCatalystReagentsSolventTemperature (°C)Yield (%)
Benzaldehyde[Ru(L)(CO)Cl(AsPh₃)₂]NH₂OH·HCl, NaHCO₃DMF11096
4-Chlorobenzaldehyde[Ru(L)(CO)Cl(AsPh₃)₂]NH₂OH·HCl, NaHCO₃DMF11097
2-Thiophenecarboxaldehyde[Ru(L)(CO)Cl(AsPh₃)₂]NH₂OH·HCl, NaHCO₃DMF11094
Cinnamaldehyde[Ru(L)(CO)Cl(AsPh₃)₂]NH₂OH·HCl, NaHCO₃DMF11090

Data compiled from research on the catalytic conversion of aldehydes to amides using ruthenium-benzhydrazone complexes.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

The ability of 4-(4-Nitrophenyl)benzhydrazide analogues to inhibit specific enzymes is a significant area of research. These studies provide insights into their potential therapeutic applications by elucidating how they interact with biological targets.

Research has primarily focused on derivatives of this compound rather than the parent compound itself. One notable area of investigation is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. A study on tosylated acyl hydrazone derivatives found that compounds with a nitrophenyl group showed significant inhibitory activity. Specifically, N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide demonstrated notable inhibition of MAO-B. mdpi.com The inhibitory potency was influenced by the position of the nitro group on the phenyl ring, with the activity increasing in the order of 2-NO₂ < 4-NO₂ < 3-NO₂ substitution. mdpi.com

While direct inhibition of urease by this compound is not extensively documented, the broader class of hydrazone derivatives and compounds with nitro-substitutions have been identified as potent urease inhibitors. nih.govresearcher.lifefrontiersin.org For instance, certain derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown urease inhibition with IC₅₀ values significantly lower than the standard inhibitor, thiourea. frontiersin.org Similarly, structure-activity relationship studies on other compound libraries have highlighted that a nitro-substitution at the meta position can play a major role in urease inhibition. researcher.life Urease is a key enzyme in pathogens like Helicobacter pylori, and its inhibition is a strategy for treating related infections. frontiersin.org

Compound DerivativeTarget EnzymeIC₅₀ (µM)
N′-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-B15.7
N′-[(3-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-B3.64
N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-B5.69

The mechanism of enzyme inhibition by these compounds often involves their structural similarity to the enzyme's natural substrates. nih.gov For the MAO-B inhibiting nitro-substituted benzohydrazide (B10538) derivatives, kinetic studies revealed a reversible and competitive mode of inhibition. mdpi.com This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme.

Molecular docking simulations provide further insight into these interactions. These studies suggest that the hydrazone derivatives can form stable complexes within the enzyme's active site. nih.gov The binding is often stabilized by interactions with key amino acid residues and the flavin coenzyme (FAD). nih.govnih.gov The hydrazone moiety (-NHN=CH-) is crucial for orienting the molecule within the active site and forming these critical bonds. nih.gov In the case of urease inhibitors, the mechanism often involves interaction with the nickel ions in the enzyme's active site, which is crucial for its catalytic activity. nih.gov Kinetic and molecular docking analyses of some hydrazone derivatives have suggested a mixed-type inhibition profile, involving strong interactions with both amino acid residues and the nickel center. nih.gov

Antioxidant Activity Investigations

Antioxidants are molecules that can neutralize harmful free radicals, and various assays are used to quantify this activity. Derivatives of this compound have shown promise in this area.

The antioxidant potential of nitrophenyl-containing benzohydrazide derivatives has been evaluated using several standard assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comnih.gov

One study on 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide found it to have good in vitro antioxidant activity, demonstrating effective scavenging of DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radicals. researchgate.net Similarly, a series of p-nitrophenylhydrazone derivatives of substituted salicylaldehydes also exhibited significant free radical-scavenging activity, with some compounds showing higher capacity than standard antioxidants like ascorbic acid and α-tocopherol at the same concentration. nih.gov

Compound DerivativeAssayIC₅₀ Value
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazideDPPH Radical Scavenging48.04 µg/mL
ABTS Radical Scavenging48.59 µg/mL
Hydroxyl Radical Scavenging1.03 mg/mL

The primary mechanisms by which antioxidant compounds scavenge free radicals are through hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the DPPH radical, which neutralizes it and causes a color change from violet to yellow. mdpi.comwikipedia.org The hydrazide and hydroxyl groups present in these molecules are key functional groups that can readily donate a hydrogen atom.

Antimicrobial Activity (In Vitro)

The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comnih.govnih.gov Derivatives featuring a nitrophenyl group have been specifically evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Studies have shown that these compounds possess a broad spectrum of activity. For example, N′-(4-nitrobenzylidene)-4-hydroxybenzohydrazide exhibited antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria, albeit with different potencies. researchgate.net Another derivative, 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide, showed considerable activity against Staphylococcus aureus and moderate activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net The general class of hydrazones has shown moderate to significant antimicrobial activity in various studies. turkjps.orgorientjchem.org

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
N′-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3 ppm
Bacillus subtilis500 ppm
3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazideStaphylococcus aureus0.156 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Pseudomonas aeruginosa1.25 mg/mL

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, K. pneumonia, MRSA)

Hydrazide derivatives, including structures related to this compound, have been a subject of investigation for their potential antibacterial properties. The core hydrazide structure is recognized for its role in the activity of various antimicrobial agents.

Research into novel nitroimidazole compounds, which share the nitroaromatic feature with this compound, has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain nitroimidazole derivatives demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. nih.govnih.gov One particular compound, designated 8g in a study, was effective against S. aureus with a minimum inhibitory concentration (MIC) of 1 µg/mL and against K. pneumonia with an MIC of 8 µg/mL. nih.govresearchgate.net These findings highlight the potential of the nitro group in conferring antibacterial activity.

Furthermore, studies on other classes of compounds, such as 2,6-difluorobenzamide (B103285) derivatives, have shown potent activity against MRSA. All tested compounds in one study displayed excellent antimicrobial activity against MRSA strain ATCC 43300, with some showing MIC values as low as 4 µg/mL. mdpi.com While not directly this compound, these related structures underscore the ongoing exploration of novel scaffolds for combating resistant bacterial strains like MRSA.

The general mechanism for nitroimidazole-based drugs involves the reduction of the 5-nitro group, which then covalently binds to the microorganism's DNA, leading to cell death. researchgate.net

Table 1: Antibacterial Activity of Related Compound Classes

Compound Class Bacterial Strain MIC (µg/mL) Reference
Nitroimidazole (Compound 8g) S. aureus (Standard & Clinical) 1 nih.govresearchgate.net
Nitroimidazole (Compound 8g) K. pneumonia (Standard & Clinical) 8 nih.govresearchgate.net

Antifungal Efficacy (e.g., A. niger)

The antifungal potential of hydrazide-containing compounds has been explored against various fungal pathogens. While specific data on this compound against Aspergillus niger is not detailed in the provided search results, related structures containing acylhydrazone moieties have been synthesized and evaluated.

For example, a series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone group were tested for their in vitro antifungal activities against several phytopathogenic fungi. frontiersin.org Although these compounds showed limited to no effectiveness against Phytophthora capsica, some derivatives displayed moderate to good activity against other fungal species, indicating that the acylhydrazone scaffold can contribute to antifungal properties. frontiersin.org

Another study on a different heterocyclic compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus. nih.gov This suggests that the hydrazine component, a key feature of this compound, is a valuable pharmacophore in the development of new antifungal agents. The mechanism for this particular thiazolyl hydrazine involved inducing oxidative damage by increasing reactive oxygen species (ROS) in the fungal cells. nih.gov

Amoebicidal Activity (e.g., E. histolytica)

Entamoeba histolytica, the causative agent of amoebiasis, is a significant protozoan parasite. nih.govnih.gov Research has identified compounds with structural similarities to this compound that exhibit amoebicidal effects.

A study focused on a compound named D4, 5,5′-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone), which features the same 4-nitrophenyl group. nih.govnih.gov This compound demonstrated a notable amoebicidal effect in in vitro cultures of E. histolytica, with a half-maximal inhibitory concentration (IC50) value of 18.5 µM. nih.govnih.govresearchgate.net The proposed mechanism of action for D4 is the inhibition of a crucial glycolytic enzyme, triosephosphate isomerase of E. histolytica (EhTIM). nih.govresearchgate.net Molecular modeling suggested that D4 interacts with specific amino acid residues (Lys77, His110, Gln115, and Glu118) within the enzyme's structure. nih.govresearchgate.net

The investigation of nitro-substituted oxadiazoles, thiadiazoles, and triazoles has also been undertaken to evaluate their amoebicidal activity against E. histolytica. grafiati.com This line of research indicates that the nitro substitution is a key element being explored for the development of new anti-amoebic agents.

Table 2: In Vitro Amoebicidal Activity Against E. histolytica

Compound Target Organism IC50 (µM) Proposed Target Reference

Mechanisms of Antimicrobial Action

The mechanisms through which antimicrobial agents act are varied and crucial for understanding their efficacy and potential for resistance. For compounds containing a nitro group, such as nitroimidazoles, a common mechanism involves the intracellular reduction of the nitro group. This process creates reactive radical species that can covalently bind to and damage microbial DNA, leading to cell death. researchgate.net

Another significant mechanism, particularly for antibacterial agents, is the disruption of cell division. Certain compounds, like thiophenyl-pyrimidine derivatives, have been shown to inhibit the polymerization of the FtsZ protein and its GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition prevents the formation of the Z-ring, ultimately blocking cell division and leading to a bactericidal effect. rsc.org

For antifungal agents, a key mechanism of action can be the induction of oxidative stress. nih.gov Some compounds exert their fungicidal effect by causing a significant increase in intracellular reactive oxygen species (ROS). This leads to oxidative damage to vital cellular components, including DNA, which can trigger cell death. nih.gov

Antimicrobial peptides often work by disrupting the bacterial cell membrane. frontiersin.org This can involve membrane depolarization, followed by the formation of pores that lead to the leakage of essential intracellular contents like ATP and nucleic acids, ultimately causing cell lysis. frontiersin.org Bacteria have also evolved numerous resistance mechanisms, including active efflux pumps, enzymatic degradation of the drug, and modification of the drug's target. mdpi.com

Antiproliferative and Anticancer Activity (In Vitro)

Effects on Cancer Cell Lines (e.g., LN-229, 769-P, HepG2, H1563)

The antiproliferative effects of various heterocyclic compounds, some sharing structural motifs with this compound, have been evaluated against a range of human cancer cell lines.

For instance, a novel spiro-heterocyclic compound, N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- nih.govnih.govCurrent time information in Tchirozérine, NE. thiadiazole]-5′-carboxamide, demonstrated significant anticancer activity. It was particularly effective against the renal cancer cell line RXF393, with an IC50 value of 7.01 µM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 of 13.54 µM) against the same cell line. mdpi.com This compound also showed moderate activity against several other cell lines, including colon (HCT-116), CNS (U251), and breast (MCF-7) cancer cells. mdpi.com

Another study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides tested their efficacy against five human cancer cell lines, including A549 (lung), HS-683 (glioma), and MCF-7 (breast). nih.gov The presence of different substituents on the phenyl ring influenced the cytotoxic activity, indicating the importance of structure-activity relationships.

Furthermore, extracts from marine endophytic fungi have been shown to inhibit the proliferation of HepG2 (human liver cancer) cells, demonstrating that natural sources continue to provide compounds with potential anticancer applications. researchgate.net

Table 3: In Vitro Anticancer Activity of a Related Spiro-Thiadiazole Compound

Cancer Cell Line Cell Type IC50 (µM) Doxorubicin IC50 (µM) Reference
RXF393 Renal 7.01 ± 0.39 13.54 ± 0.82 mdpi.com
HT29 Colon 24.3 ± 1.29 13.50 ± 0.71 mdpi.com

Cellular and Molecular Targets

The anticancer activity of novel compounds is often rooted in their ability to interact with specific cellular and molecular targets that are critical for cancer cell survival and proliferation.

A prominent target for many anticancer agents, particularly sulfonamide-containing compounds, is the family of carbonic anhydrase (CA) enzymes. mdpi.com Specifically, the tumor-associated isoforms hCA IX and XII are often overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The spiro-thiadiazole derivative mentioned previously was found to be a selective inhibitor of hCA IX and XII, with IC50 values of 0.477 µM and 1.933 µM, respectively. mdpi.com This selective inhibition is a key aspect of its mechanism.

In addition to enzyme inhibition, inducing cell cycle arrest and apoptosis are common mechanisms for anticancer compounds. The spiro-thiadiazole derivative was shown to cause G1 phase arrest in renal cancer cells. mdpi.com It also significantly induced both early and late apoptosis, comparable to the effects of doxorubicin. mdpi.com

Kinase inhibition is another major strategy in anticancer drug development. Various quinoxaline (B1680401) derivatives, for example, are known to interact with molecular targets like kinases and topoisomerases, which regulate the cell cycle and cell death pathways. nih.gov Natural compounds like curcumin (B1669340) and resveratrol (B1683913) are also known to target transcription factors such as NF-κB, which plays a crucial role in cancer cell proliferation and survival. mdpi.com

Table of Compounds

Compound Name
This compound
5,5′-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)
(4-phenyl-1,3-thiazol-2-yl) hydrazine
N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- nih.govnih.govCurrent time information in Tchirozérine, NE. thiadiazole]-5′-carboxamide
Doxorubicin
Curcumin
Resveratrol
Metronidazole
Vancomycin

Role of Nitro Group Reduction and Reactive Intermediates

The biological activity of many nitroaromatic compounds, including this compound, is intrinsically linked to the metabolic reduction of the nitro group. This biochemical transformation is a critical activation step, leading to the formation of various reactive intermediates that can exert cytotoxic effects. The reduction process typically occurs in a stepwise manner, involving the sequential addition of electrons.

The initial one-electron reduction of the nitro group (NO₂) results in the formation of a nitro anion radical (NO₂⁻). This is followed by further reduction to a nitroso (NO) derivative, and subsequently to a hydroxylamino (NHOH) intermediate. Complete reduction ultimately yields the corresponding amino (NH₂) compound. Each of these intermediates possesses distinct chemical properties and reactivity.

The hydroxylamino derivative is often considered a key cytotoxic species. It can undergo further reactions, such as N,O-acetylation or sulfation, leading to the formation of unstable esters. These esters can then decompose to generate highly reactive nitrenium ions, which are potent electrophiles capable of covalently binding to cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.

This reduction is often more efficient under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors. In normoxic (normal oxygen) environments, the nitro anion radical can be readily re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling," which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions. While ROS can also contribute to cellular damage, the formation of the more potently cytotoxic hydroxylamino and nitrenium intermediates is favored in the absence of oxygen. This differential activation provides a basis for the selective targeting of hypoxic tumor cells.

Selective Inhibition of Cancer Cells

Benzohydrazide derivatives have demonstrated notable potential as anticancer agents, with studies revealing their cytotoxic effects against various human cancer cell lines. While specific data on the selective inhibition of cancer cells by this compound is limited, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, has shown significant antiproliferative activities. For instance, a novel benzimidazole derivative exhibited potent cytotoxic action against human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively jksus.org. Another study on sulfonyl-α-L-amino acid derivatives showed that some compounds were highly safe for normal cell lines (BJ1) while exhibiting cytotoxicity against cancer cell lines, indicating a degree of selectivity ekb.eg.

The selective anticancer activity of such compounds can often be attributed to the unique biochemical environment of cancer cells, such as the aforementioned hypoxia, which can preferentially activate nitro-containing compounds. The mechanism of action for many anticancer hydrazones involves the inhibition of key enzymes essential for cancer cell proliferation and survival. For example, some hydrazone derivatives have been identified as inhibitors of kinases involved in cell cycle regulation and signal transduction pathways that are often dysregulated in cancer.

The data below, from related benzimidazole and sulfonyl-α-L-amino acid derivatives, illustrates the potential for selective cytotoxicity, a property that is actively being explored for this compound and its analogues.

Table 1: In Vitro Cytotoxicity of a Benzimidazole Derivative (se-182) and Cisplatin (B142131) against Various Cancer Cell Lines

Cell Line Compound IC₅₀ (µM)
A549 (Lung Carcinoma) se-182 15.80
Cisplatin -
HepG2 (Hepatocellular Carcinoma) se-182 15.58
Cisplatin -
MCF-7 (Breast Carcinoma) se-182 -
Cisplatin -
DLD-1 (Colorectal Carcinoma) se-182 -
Cisplatin -

Data sourced from jksus.org

Table 2: Cytotoxicity of Sulfonyl-α-L-amino Acid Derivatives on Normal and Cancer Cell Lines

Compound Cell Line % Cytotoxicity IC₅₀ (µg/ml) Selectivity Index (SI)
3 MCF7 - 90.9 >9
PaCa2 - 69.5 >11
1 HEPG2 - 85.1 -
10 HEPG2 - 87.0 -
9, 3, 19, 1, 6, 10, 12, 13 BJ1 (Normal) < 6.5% - -

Data sourced from ekb.eg

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The biological activity of this compound and its analogues is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects and to guide the design of more potent and selective compounds.

Influence of Substituent Groups (e.g., Nitro Group Position, Electron-Donating Groups)

The nature and position of substituent groups on the aromatic rings of benzohydrazide derivatives play a crucial role in determining their biological efficacy.

Nitro Group Position: The position of the nitro group on the phenyl ring can profoundly impact the compound's activity. Studies on related nitro-containing heterocyclic compounds have shown that the position of the nitro group affects the molecule's electronic properties and, consequently, its interaction with biological targets. For instance, in a series of benzofuran (B130515) derivatives, the presence of a nitro group was found to significantly boost anticancer activity nih.gov. The electron-withdrawing nature of the nitro group can influence the molecule's redox potential and its susceptibility to enzymatic reduction, which is often a prerequisite for its cytotoxic action.

Electron-Donating and Electron-Withdrawing Groups: The introduction of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the biological activity. In a study of 2-phenylbenzimidazole (B57529) derivatives, the introduction of new substituents led to improved antiproliferative activities rsc.org. Generally, EWGs can enhance the electrophilicity of the molecule, potentially making it a better substrate for reductive enzymes and increasing its reactivity towards nucleophilic biological targets. Conversely, EDGs can increase electron density and may enhance binding to specific targets through different mechanisms. The interplay of these electronic effects is critical in optimizing the therapeutic potential of these compounds. For example, in a series of quinazolinone derivatives, different substituents on the quinazoline (B50416) ring were explored to improve CDK9 inhibitory activity mdpi.com.

Correlation with Redox Potentials

A strong correlation has been observed between the redox potentials of nitroaromatic compounds and their biological activity. The ease with which the nitro group can be reduced is a key determinant of its bioactivation and subsequent cytotoxicity. In a study of nitrophenyl hydrazone derivatives, a direct relationship was found between their redox potential and their amoebicidal activity researchgate.net. Compounds with a redox potential closer to that of the biological reductants, such as ferredoxin, are more readily reduced, leading to the generation of cytotoxic reactive intermediates.

The study on nitrophenyl hydrazone derivatives demonstrated that the amoebicidal activity increased as the redox potential became less negative (closer to zero). This suggests that a more easily reducible nitro group leads to enhanced biological effect. This principle is fundamental to the design of hypoxia-activated prodrugs, where the nitro group acts as a trigger that is selectively activated in the reducing environment of tumors.

Impact of Molecular Recognition and Hydrogen Bonding Interactions

The interaction of this compound with its biological targets is governed by principles of molecular recognition, with hydrogen bonding playing a pivotal role. The benzohydrazide scaffold contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitro group oxygens), allowing it to form multiple hydrogen bonds with amino acid residues in the active site of target proteins.

These hydrogen bonding interactions are crucial for the specific and high-affinity binding of the molecule to its target, which is a prerequisite for its biological effect. For example, in a study of a 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine derivative, hydrogen bond interactions with specific amino acid residues (GLU122C) in the target enzyme were identified mdpi.com. Molecular docking studies of nitrophenyl derivatives have also highlighted the importance of hydrogen bonds with residues such as HIS110 and TYR48 in aldose reductase ijrar.com. The strength and geometry of these hydrogen bonds can be modulated by the electronic properties of the substituents on the aromatic rings, further emphasizing the importance of SAR.

Role of Metal Complexation in Modulating Biological Activity

The biological activity of hydrazone derivatives, including this compound, can be significantly enhanced through complexation with metal ions. The formation of metal complexes can alter the physicochemical properties of the ligand, such as its lipophilicity, stability, and redox potential, which in turn can influence its biological activity.

Numerous studies have shown that metal complexes of hydrazones often exhibit superior antimicrobial, and anticancer activities compared to the free ligands nih.govnih.gov. For instance, platinum and palladium complexes of 4-nitrobenzoic hydrazide were synthesized and evaluated for their cytotoxic activity. The platinum complex, cis-[Pt(4-NH)₂I₂], demonstrated significantly higher cytotoxicity against the K562 tumoral cell line (IC₅₀ = 0.96 µmol L⁻¹) than the widely used anticancer drug cisplatin (IC₅₀ = 4.7 µmol L⁻¹) researchgate.net. This enhancement in activity upon chelation is often attributed to Tweedy's chelation theory, which suggests that the partial sharing of the positive charge of the metal ion with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its penetration through the cell membrane. Furthermore, the coordinated metal ion can itself be a site of reactivity, participating in redox reactions or binding to biological targets.

Table 3: Cytotoxicity of Platinum and Palladium Complexes of 4-Nitrobenzoic Hydrazide (4-NH)

Compound IC₅₀ (µmol L⁻¹) against K562 cells
cis-[Pt(4-NH)₂Cl₂] 3.8 ± 0.19
cis-[Pd(4-NH)₂Cl₂] 77.0 ± 3.90
cis-[Pt(4-NH)₂I₂] 0.96 ± 0.04
Cisplatin 4.7 ± 0.3

Data sourced from researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Nitrophenyl)benzhydrazide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with benzhydrazide precursors. For example, hydrazone derivatives can be synthesized by refluxing 4-nitrobenzaldehyde with benzhydrazide in ethanol under catalytic conditions (e.g., NaOH). Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio), solvent choice (ethanol for solubility and stability), and temperature (80–120°C for cyclization). Characterization via FT-IR and NMR ensures purity and structural confirmation .

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Hydrogen-bonding networks and lattice energies can be analyzed using software like Mercury and Gaussian for DFT calculations. For example, studies on similar hydrazides revealed intermolecular N–H···O and C–H···π interactions, stabilizing the crystal packing .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in benzhydrazide derivatives?

  • Methodological Answer : Disk diffusion or broth microdilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Hydrazides with electron-withdrawing groups (e.g., nitro) often show enhanced activity due to increased electrophilicity. Positive controls like ampicillin and solvent-only controls are critical for validation .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the third-order nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : The Z-scan technique with nanosecond laser pulses (e.g., 532 nm) quantifies NLO parameters like nonlinear refractive index (n₂) and absorption coefficient (β). Derivatives with strong electron-donor (e.g., methoxy) and acceptor (e.g., nitro) groups exhibit enhanced NLO responses. For instance, 4-Nitro-N’-[(4-methoxyphenyl)methylidene]benzhydrazide showed a high Reχ(3) value of 2.04 × 10⁻¹³ esu, attributed to π-conjugation extension .

Q. What computational strategies are effective for predicting multi-target inhibition (e.g., COX-2, 5-LOX) in hydrazide derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., PDB IDs: 5COX for COX-2). Drug-likeness is validated via Lipinski’s rule and ADMET predictions (SwissADME). For example, 4-nitrophenyl hydrazones with trifluoromethyl groups demonstrated dual COX-2/5-LOX inhibition, supported by docking scores < -8.0 kcal/mol .

Q. How can solvation effects and solvent polarity impact the spectroscopic properties of this compound?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) reveal solvatochromic shifts. TD-DFT calculations correlate experimental λmax with theoretical transitions. Polar solvents stabilize charge-transfer states, red-shifting absorption bands. For analogs like 4-chloro-N-(2,6-dichlorobenzylidene)benzhydrazide, solvation free energy (ΔGsolv) was calculated using SMD models .

Q. What strategies resolve contradictions in biological activity data between structurally similar benzhydrazide derivatives?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to rule off-target effects. For example, discrepancies in anticholinesterase activity may arise from differences in substituent orientation (meta vs. para) or steric hindrance. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) clarify inhibitory mechanisms .

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